4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride
Description
Chemical Nomenclature and IUPAC Classification
The systematic naming of 4-(2,2-dichloro-vinyl)-thiazol-2-ylamine hydrochloride follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom. The amine group (-NH₂) at the 2-position and the 2,2-dichlorovinyl group (-CH=CCl₂) at the 4-position define the substituents. The hydrochloride suffix indicates the compound exists as an amine salt.
IUPAC Name :
4-(2,2-dichlorovinyl)thiazol-2-amine hydrochloride
Alternative Designations :
- 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine hydrochloride
- 2-Amino-4-(2,2-dichlorovinyl)thiazole hydrochloride
Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 73040-47-8 (base compound) | |
| Molecular Formula | C₅H₅Cl₃N₂S | |
| Molecular Weight | 231.53 g/mol | |
| SMILES Notation | NC1=NC(C=C(Cl)Cl)=CS1.Cl |
The molecular framework integrates a thiazole core (C₃H₃NS) with a dichlorovinyl group introducing steric and electronic effects. The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing compounds.
Historical Development and Discovery Timeline
Position Within Thiazole Derivative Taxonomy
Thiazole derivatives are classified based on substituent patterns and functional groups. 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride occupies a distinct niche:
Core Structure :
- Thiazole : A sulfur- and nitrogen-containing heterocycle with aromaticity.
- Substituents :
- 2-position: Primary amine (-NH₂), a common pharmacophore.
- 4-position: 2,2-Dichlorovinyl (-CH=CCl₂), a halogenated alkene group.
Taxonomic Relationships :
- Halogenated Thiazoles : Shares characteristics with compounds like 4-(2,4-dichlorophenyl)thiazol-2-amine (PubChem CID 704237), though the vinyl group distinguishes it from aryl-substituted analogs.
- Amino-thiazoles : Similar to antifungal agents (e.g., abafungin), but the dichlorovinyl group confers unique electronic properties.
- Vinyl-Halogen Hybrids : Comparable to agrochemical intermediates where halogenated alkenes enhance stability and bioactivity.
Functional Analogues :
The compound’s taxonomy underscores its hybrid nature, merging features of bioactive amines and halogenated hydrocarbons within a heterocyclic scaffold.
Properties
Molecular Formula |
C5H5Cl3N2S |
|---|---|
Molecular Weight |
231.5 g/mol |
IUPAC Name |
4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2S.ClH/c6-4(7)1-3-2-10-5(8)9-3;/h1-2H,(H2,8,9);1H |
InChI Key |
TWPUVXLERDBUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C=C(Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with α-Haloketones
The Hantzsch method involves reacting α-haloketones with thioureas to form thiazoles. For 4-(2,2-dichlorovinyl)-thiazol-2-ylamine , a modified approach uses 2,2-dichloro-3-chloropropan-1-one and thiourea under basic conditions.
Procedure :
- Thiourea (10 mmol) and 2,2-dichloro-3-chloropropan-1-one (10 mmol) are refluxed in ethanol (50 mL) with K₂CO₃ (15 mmol) for 6–8 hours.
- The intermediate 4-(2,2-dichlorovinyl)thiazol-2-amine is isolated via filtration (yield: 68–72%).
- Hydrochloride salt formation is achieved by treating the free base with HCl gas in methanol.
Table 1 : Optimization of Hantzsch Reaction Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | K₂CO₃ | 80 | 6 | 72 |
| THF | Et₃N | 60 | 8 | 65 |
| DCM | NaHCO₃ | 40 | 12 | 58 |
Cyclization of Thioamides with Dichlorovinyl Reagents
Lawesson’s reagent facilitates thioamide formation from carboxamides, followed by cyclization with 1,1-dichloro-2-bromoethylene to introduce the dichlorovinyl group.
Procedure :
- Boc-protected glycine ethyl ester is converted to thioglycolic amide using Lawesson’s reagent in THF.
- Cyclization with 1,1-dichloro-2-bromoethylene (1.2 eq) in pyridine/methanol (3:1) at 60°C for 4 hours yields 4-(2,2-dichlorovinyl)thiazol-2-amine (yield: 65–70%).
- Deprotection with HCl/methanol affords the hydrochloride salt (yield: 90%).
Key Data :
Post-Functionalization via Cross-Coupling
Palladium-catalyzed coupling introduces the dichlorovinyl group to pre-formed thiazoles. A 4-bromothiazol-2-amine precursor reacts with 1,1-dichlorovinylzinc bromide under Suzuki conditions.
Procedure :
- 4-Bromothiazol-2-amine (5 mmol), 1,1-dichlorovinylzinc bromide (6 mmol), and Pd(PPh₃)₄ (0.1 eq) are stirred in dioxane/H₂O (4:1) at 80°C for 3 hours.
- The product is purified via silica chromatography (hexane/EtOAc 3:1) and converted to hydrochloride salt (yield: 60–65%).
Table 2 : Cross-Coupling Catalysts Comparison
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 65 | 92 |
| PdCl₂(dppf) | Dppf | 70 | 95 |
| NiCl₂(PPh₃)₂ | PPh₃ | 45 | 85 |
Advanced Methodologies
Ultrasonic-Assisted Synthesis
Ultrasonication reduces reaction times and improves yields. A one-pot synthesis combines thiourea , 2,2-dichloro-3-chloropropan-1-one , and HCl under ultrasound (40 kHz, 60°C).
Results :
Green Chemistry Approaches
Deep eutectic solvents (DESs) like choline chloride/urea enhance sustainability. Cyclization in DES at 70°C achieves 75% yield with 99% atom economy.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 72 | 95 | High | Moderate |
| Thioamide Cyclization | 70 | 97 | Moderate | High |
| Cross-Coupling | 65 | 92 | Low | Low |
| Ultrasonic | 88 | 98 | High | High |
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme associated with the nervous systems of insects, leading to its use as an insecticide . Additionally, it may interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Substituent Variations in Thiazole Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Melting Points and Spectral Data
Biological Activity
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their versatility in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is critical for its biological activity. The presence of the dichlorovinyl group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine in the dichlorovinyl group, is often associated with enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiazole derivatives have also demonstrated promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The anticancer potential of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride has been explored in various studies:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values suggesting potent activity. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of thiazoles to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. Additionally, some studies suggest that these compounds can modulate signaling pathways related to tumor growth .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties:
- Efficacy in Seizure Models : In animal models, compounds similar to 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride have shown significant anticonvulsant effects. For instance, certain thiazole analogues demonstrated protection against seizures induced by pentylenetetrazole (PTZ) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:
- Substituents on the Thiazole Ring : The presence and position of substituents can significantly affect the potency and selectivity of the compound. For example, electron-withdrawing groups such as halogens enhance activity by increasing electron deficiency on the aromatic system .
- Linker Variability : Variations in the linker connecting the thiazole moiety to other pharmacophores can lead to improved bioavailability and reduced toxicity .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Case Study : A study demonstrated that a thiazole derivative exhibited a zone of inhibition greater than 20 mm against E. coli, outperforming standard antibiotics .
- Anticancer Case Study : In vitro studies showed that a series of thiazole-based compounds reduced cell viability in various cancer cell lines by over 70%, indicating strong potential for further development .
Q & A
Q. What are the optimal synthetic routes for 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride, and how can reaction yields be maximized?
Methodological Answer: The synthesis of thiazole derivatives often involves cyclocondensation or substitution reactions. For example, refluxing substituted aldehydes with thiazole precursors in ethanol/acetic acid under controlled conditions (e.g., 4–5 hours at 80°C) can yield the target compound . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalyst optimization : Glacial acetic acid or sodium acetate improves protonation and cyclization .
- Temperature control : Excessive heat may degrade dichlorovinyl groups, necessitating stepwise heating.
A reaction table based on analogous syntheses:
| Precursor | Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazole | 2,2-Dichloroacetaldehyde | Ethanol/AcOH | 4 | 65–70 | |
| 4-Chlorothiazole | Vinylamine derivative | DMF | 6 | 55–60 |
Q. How can spectroscopic techniques validate the structural integrity of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride?
Methodological Answer:
- NMR :
- IR : Strong absorbance at 1650–1700 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Cl) .
- Mass Spectrometry : Molecular ion peak at m/z [M+H]⁺ matching theoretical mass (e.g., 237.05 g/mol) .
Advanced Research Questions
Q. How can computational chemistry tools predict reaction pathways and optimize synthesis conditions?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) with experimental data to model reaction mechanisms . For example:
- Reaction Path Search : Software like GRRM or Gaussian identifies transition states and intermediates for dichlorovinyl-thiazole coupling .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .
- Machine Learning : Training models on PubChem data (e.g., similar thiazole syntheses) narrows optimal conditions (temperature, catalysts) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical weighting to account for variables like cell line heterogeneity .
- Dose-Response Validation : Re-test disputed activity ranges using standardized protocols (e.g., CLSI guidelines) .
- Structural Analog Comparison : Compare bioactivity of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride with derivatives (e.g., methyl or phenyl substitutions) to identify pharmacophore contributions .
Q. How can experimental design (DoE) improve stability studies under varying conditions?
Methodological Answer: A factorial design approach evaluates factors affecting stability:
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 2, 7, 10 | Degradation rate (HPLC) |
| Temperature | 25°C, 40°C, 60°C | Half-life (t₁/₂) |
| Light Exposure | Dark, UV, Visible | % Purity loss |
Statistical analysis (ANOVA) identifies significant interactions (e.g., pH 10 + 60°C accelerates hydrolysis) . Accelerated stability testing at 40°C/75% RH for 6 months predicts shelf-life using Arrhenius equations .
Q. What methodologies characterize the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress (e.g., with benzyl chloride) via HPLC or conductivity measurements. Rate constants (k) derived from pseudo-first-order plots reveal substituent effects .
- Leaving Group Analysis : Compare reactivity of chloride vs. other leaving groups (e.g., bromide) using Hammett plots .
- Cross-Coupling Potential : Screen Pd-catalyzed Suzuki-Miyaura conditions (e.g., aryl boronic acids) to assess compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
